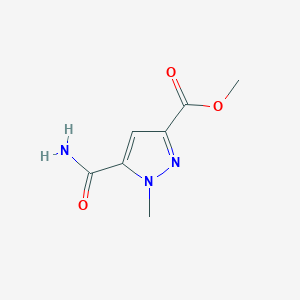
3-iodo-1-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-1-(trifluoromethyl)-1H-pyrazole: is a heterocyclic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic iodination and trifluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-iodo-1-(trifluoromethyl)-1H-pyrazole can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the pyrazole ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Sonogashira couplings, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted pyrazoles.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Coupling Products: Biaryl or other coupled products.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-iodo-1-(trifluoromethyl)-1H-pyrazole is used as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical reactions.
Biology and Medicine: The compound’s unique structural features make it a valuable scaffold in the design of biologically active molecules, including potential pharmaceuticals. It can be used in the synthesis of enzyme inhibitors, receptor modulators, and other bioactive compounds.
Industry: In the agrochemical industry, derivatives of this compound can be used in the development of pesticides and herbicides, leveraging its reactivity and stability.
Wirkmechanismus
The mechanism of action of 3-iodo-1-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
- 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- 3-iodo-1-methyl-1H-pyrazole
- 5-iodo-2-(pyridin-3-yl)thiazole
Comparison: 3-iodo-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both an iodine atom and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit enhanced stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and other applications .
Eigenschaften
CAS-Nummer |
1418273-52-5 |
|---|---|
Molekularformel |
C4H2F3IN2 |
Molekulargewicht |
261.97 g/mol |
IUPAC-Name |
3-iodo-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C4H2F3IN2/c5-4(6,7)10-2-1-3(8)9-10/h1-2H |
InChI-Schlüssel |
JLIWHOOOWFGJBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1I)C(F)(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



